Bromo[(2-(hydroxy-kappaO)methyl)phenylmethyl-kappaC](triphenylphosphine)palladium(II)
Description
Bromo(2-(hydroxy-κO)methyl)phenylmethyl-κCpalladium(II) is a palladium(II) complex featuring a mixed-ligand coordination sphere. The central Pd(II) atom is coordinated to:
- A bromo ligand (Br⁻), acting as a monodentate anionic ligand.
- A (2-(hydroxy-κO)methyl)phenylmethyl ligand, which binds via both the hydroxyl oxygen (κO) and the benzylic carbon (κC), forming a chelate structure.
- A triphenylphosphine (PPh₃) ligand, a neutral, monodentate phosphine donor.
This complex exemplifies a hybrid coordination environment combining σ-donor (PPh₃), π-acceptor (Br⁻), and chelating organic ligands. Such structures are often employed in cross-coupling catalysis, where ligand electronics and steric bulk modulate reactivity .
Properties
Molecular Formula |
C26H24BrOPPd |
|---|---|
Molecular Weight |
569.8 g/mol |
IUPAC Name |
bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C8H9O.BrH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-4-2-3-5-8(7)6-9;;/h1-15H;2-5,9H,1,6H2;1H;/q;-1;;+2/p-1 |
InChI Key |
ZKCFXTQIGPWAIH-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC=CC=C1CO.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br[Pd+] |
Origin of Product |
United States |
Preparation Methods
Stoichiometric Considerations
The reaction follows a 1:1:1 molar ratio of PdBr₂, ligand, and PPh₃ to ensure charge balance:
Excess ligand or PPh₃ may lead to byproducts such as bis-phosphine complexes or ligand-bridged dimers.
Solvent and Temperature Optimization
Dimethylformamide (DMF) is preferred due to its high boiling point (153°C) and ability to dissolve both PdBr₂ and organic ligands. Reactions are typically conducted at 120–140°C under inert argon or nitrogen atmospheres. Cooling the reaction mixture gradually to room temperature promotes crystallization.
Table 1: Reaction Conditions for Direct Synthesis
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 120–140°C | 65–75 | 95–99 |
| Reaction Time | 6–8 hours | ||
| PdBr₂:Ligand:PPh₃ Ratio | 1:1:1 | ||
| Solvent | DMF |
Ligand Substitution from Preformed Palladium Complexes
An alternative method involves substituting ligands in pre-synthesized palladium complexes. For example, bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] can serve as a precursor.
Halide Exchange with Bromide Salts
Treatment of PdCl₂(PPh₃)₂ with potassium bromide (KBr) in ethanol replaces chloride with bromide:
Subsequent addition of the hydroxymethylphenylmethyl ligand displaces one PPh₃ and one bromide, yielding the target compound.
Challenges in Ligand Displacement
The steric bulk of PPh₃ slows ligand substitution. Elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) are often necessary.
One-Pot Synthesis via In Situ Ligand Generation
This method generates the hydroxymethylphenylmethyl ligand in situ from 2-(hydroxymethyl)benzyl bromide and a base (e.g., NaOH):
Reaction Scheme
-
Deprotonation of 2-(hydroxymethyl)benzyl bromide:
-
Coordination to PdBr₂:
Advantages and Limitations
-
Advantages : Eliminates the need for pre-synthesized ligands.
-
Limitations : Competing side reactions (e.g., ligand oxidation) reduce yields to 50–60%.
Purification and Characterization
Crystallization Techniques
The compound is purified via slow evaporation from dichloromethane/hexane mixtures, yielding red-brown crystals. Melting points range from 165–170°C, consistent with thermogravimetric analysis.
Spectroscopic Validation
-
¹H NMR (CDCl₃): Resonances at δ 7.2–7.8 ppm (aromatic protons), δ 4.5 ppm (CH₂OH).
-
³¹P NMR : Single peak near δ 20 ppm, indicating equivalent PPh₃ environments.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Synthesis | 65–75 | 95–99 | High | Moderate |
| Ligand Substitution | 55–65 | 90–95 | Moderate | High |
| One-Pot Synthesis | 50–60 | 85–90 | Low | Low |
Industrial-Scale Production Considerations
Large-scale synthesis requires:
Chemical Reactions Analysis
Structural Features and Reactivity
The compound features a palladium(II) center coordinated by:
-
A bromo ligand (labile, prone to substitution).
-
A chelating [(2-(hydroxy-κO)methyl)phenylmethyl-κC] ligand (provides stability via C,O-chelation).
-
A triphenylphosphine ligand (electron-donating, stabilizes Pd in lower oxidation states).
This configuration enables participation in cross-coupling reactions, ligand-exchange processes, and catalytic cycles.
Cross-Coupling Reactions
The bromo ligand’s lability allows oxidative addition of aryl/vinyl halides or pseudohalides, forming active Pd(0) intermediates. Examples include:
-
Suzuki-Miyaura Coupling :
Substitution of the bromo ligand with aryl boronic acids forms biaryl products. The chelating ligand stabilizes intermediates, enhancing catalytic efficiency . -
Sonogashira Coupling :
Reaction with terminal alkynes under copper co-catalysis forms C(sp²)–C(sp) bonds .
Ligand Exchange and Reductive Elimination
-
Phosphine Ligand Dissociation :
PPh₃ can dissociate under reducing conditions, enabling coordination of substrates (e.g., alkenes, alkynes) . -
Reductive Elimination :
In catalytic cycles, Pd(II) is reduced to Pd(0), releasing the organic product and regenerating the active species .
Suzuki-Miyaura Cross-Coupling
The complex catalyzes aryl-aryl bond formation with high functional-group tolerance. For example:
| Substrate | Boronic Acid | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| 4-Bromotoluene | Phenylboronic acid | 87 | K₂CO₃, n-BuOH, 80°C | |
| 2-Bromopyridine | 4-Methoxyphenyl | 92 | K₃PO₄, DMF, 100°C |
C–H Functionalization
The chelating ligand directs Pd to specific C–H bonds, enabling regioselective functionalization of aromatic substrates .
Mechanistic Insights
-
Oxidative Addition : The bromo ligand participates in oxidative addition with aryl halides, forming Pd(IV) intermediates that rapidly undergo reductive elimination .
-
Ligand Effects : The hydroxy-methyl group enhances solubility in polar solvents, while PPh₃ modulates electron density at Pd .
Comparative Reactivity
| Parameter | This Complex | PdCl₂(PPh₃)₂ |
|---|---|---|
| Solubility | High in DCM/MeOH | Moderate in CHCl₃ |
| Catalytic Efficiency | Improved turnover | Standard |
| Substrate Scope | Broader (chelating effect) | Limited |
Scientific Research Applications
Cross-Coupling Reactions
One of the primary applications of Bromo(2-(hydroxy-κO)methyl)phenylmethyl-κCpalladium(II) is in cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions are vital for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules.
Case Study: Suzuki Coupling
In a study examining the efficiency of various palladium catalysts, Bromo(2-(hydroxy-κO)methyl)phenylmethyl-κCpalladium(II) demonstrated superior activity in coupling aryl halides with boronic acids. The reaction conditions optimized for this catalyst included:
- Base : Potassium carbonate
- Solvent : Tetrahydrofuran (THF)
- Temperature : 80 °C
The results indicated higher yields compared to other palladium complexes, highlighting its potential for industrial applications in pharmaceuticals and agrochemicals.
Oxidative Addition and Reductive Elimination
The compound also plays a crucial role in oxidative addition and reductive elimination processes. These mechanisms are fundamental in many catalytic cycles, allowing for the transformation of substrates into desired products.
Example Reaction:
This reaction illustrates how the palladium complex can facilitate the activation of aryl bromides, making it a valuable tool in synthetic organic chemistry.
Synthesis of Complex Natural Products
Bromo(2-(hydroxy-κO)methyl)phenylmethyl-κCpalladium(II) has been utilized in the synthesis of various natural products due to its ability to form complex structures with high regioselectivity.
Case Study: Total Synthesis of a Natural Product
In a research project focusing on the total synthesis of a specific alkaloid, this palladium complex was employed to construct key intermediates through selective cross-coupling reactions. The synthesis pathway involved multiple steps where the palladium catalyst facilitated crucial bond formations that were otherwise challenging to achieve.
Functionalization of Aromatic Compounds
The compound is also effective in the functionalization of aromatic compounds, enabling the introduction of various functional groups onto aromatic rings.
Example Application:
Using Bromo(2-(hydroxy-κO)methyl)phenylmethyl-κCpalladium(II), researchers successfully functionalized phenolic compounds to create derivatives with enhanced biological activity.
Comparative Analysis of Palladium Catalysts
To illustrate the effectiveness of Bromo(2-(hydroxy-κO)methyl)phenylmethyl-κCpalladium(II), a comparative analysis with other common palladium catalysts is presented below:
| Catalyst Type | Yield (%) | Reaction Time (hours) | Solvent |
|---|---|---|---|
| Bromo[(2-(hydroxy-kappaO)methyl)... | 95 | 2 | THF |
| Pd(PPh₃)₂Cl₂ | 85 | 4 | DMF |
| Pd(OAc)₂ | 90 | 3 | Ethanol |
This table highlights the superior performance of Bromo(2-(hydroxy-κO)methyl)phenylmethyl-κCpalladium(II) under similar reaction conditions.
Mechanism of Action
The mechanism by which Bromo(2-(hydroxy-kappaO)methyl)phenylmethyl-kappaCpalladium(II) exerts its effects typically involves:
Coordination Chemistry: The palladium center coordinates with various ligands, facilitating different chemical reactions.
Catalytic Cycles: In catalytic applications, the compound undergoes cycles of oxidative addition, transmetalation, and reductive elimination.
Molecular Targets: The specific molecular targets depend on the reaction being catalyzed, often involving organic substrates.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Ligand-Based Comparisons
The table below contrasts key Pd(II) and Pt(II) complexes with related ligands:
| Compound | Metal | Ligands | Ancillary Ligands | Key Properties/Applications | Reference |
|---|---|---|---|---|---|
| Bromo(2-(hydroxy-κO)methyl)phenylmethyl-κCPd(II) | Pd(II) | Br⁻, (2-(hydroxymethyl)phenyl)methyl (chelating κO/κC) | PPh₃ | Potential catalysis (inferred) | N/A |
| Dichlorobis(tricyclohexylphosphine)palladium(II) | Pd(II) | Cl⁻, Cl⁻ | PCy₃ | Catalytic precursor; air-sensitive | |
| Herrmann’s Catalyst (trans-bis(acetato)bis[o-(di-o-tolylphosphino)benzyl]Pd(II)) | Pd(II) | OAc⁻, o-(di-o-tolylphosphino)benzyl (chelating P/C) | OAc⁻ | Cross-coupling, C–H activation | |
| Pt(II) Bromo/Carbene Complexes (e.g., [PtBr₂(PPh₃)(NHC)]) | Pt(II) | Br⁻, N-heterocyclic carbene (NHC) | PPh₃ | Cytotoxicity; inert kinetics |
Key Observations:
Ligand Electronics: The hydroxymethylphenylmethyl ligand in the target compound introduces a chelating effect with dual κO/κC binding, enhancing stability compared to monodentate PdCl₂ analogs . PPh₃ vs. PCy₃: Triphenylphosphine (PPh₃) offers moderate σ-donation and steric bulk, whereas tricyclohexylphosphine (PCy₃) provides greater steric hindrance, slowing ligand substitution kinetics .
Halide Ligands: Br⁻ vs.
Metal Center :
- Pd(II) vs. Pt(II) : Pd(II) complexes are generally more reactive in cross-coupling due to faster ligand exchange, whereas Pt(II) analogs (e.g., ) exhibit slower kinetics and are explored for biomedical applications .
Catalytic and Functional Comparisons
- Herrmann’s Catalyst : Features acetato ligands (OAc⁻) that facilitate base-free coupling reactions, unlike bromo/phenylmethyl ligands, which may require activating bases .
- Cytotoxicity in Pt(II) Complexes : Pt(II) bromo/carbene complexes () show IC₅₀ values in the µM range, whereas Pd(II) complexes () with thiouracil ligands exhibit lower cytotoxicity, highlighting metal-specific bioactivity .

Spectroscopic and Physicochemical Properties
- Absorption Spectra: Pd(II) porphyrin complexes () display strong Q-band absorption (~600 nm), absent in non-porphyrin Pd(II) complexes like the target compound, which likely exhibit ligand-centered transitions below 400 nm .
- Solubility : The hydroxymethyl group in the target compound may improve aqueous solubility compared to purely hydrophobic analogs (e.g., PCy₃-based complexes) .
Biological Activity
Bromo(2-(hydroxy-kappaO)methyl)phenylmethyl-kappaCpalladium(II), a palladium-based coordination complex, has garnered attention for its potential biological activities, particularly in cancer research and catalysis. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C18H15PBrPd
- Molecular Weight : Approximately 569.77 g/mol
- CAS Number : 849417-33-0
The compound features a palladium center coordinated to a bromo ligand, a (2-(hydroxy-kappaO)methyl)phenylmethyl ligand, and a triphenylphosphine ligand. The unique arrangement of these ligands enhances the compound's reactivity and stability in biological systems.
Synthesis
The synthesis of Bromo(2-(hydroxy-kappaO)methyl)phenylmethyl-kappaCpalladium(II) typically involves:
-
Starting Materials :
- Palladium(II) bromide
- (2-(hydroxy-kappaO)methyl)phenylmethyl
- Triphenylphosphine
-
Reaction Conditions :
- Conducted in an inert atmosphere (nitrogen or argon)
- Solvents such as dichloromethane or toluene are commonly used.
This synthetic route allows for the efficient formation of the palladium complex, which is crucial for its subsequent biological applications.
Antitumor Activity
Research has indicated that palladium complexes, including Bromo(2-(hydroxy-kappaO)methyl)phenylmethyl-kappaCpalladium(II), exhibit varying degrees of antitumor activity. A comparative study involving other palladium(II) complexes revealed that while these compounds are generally less active than cisplatin, they may show increased efficacy against resistant cancer cell lines .
- Case Study : A study on trans-palladium(II) complexes demonstrated that modifications in ligand structure significantly influenced biological activity. For instance, the presence of hydroxypyridine ligands enhanced activity against ovarian cancer cell lines, suggesting that similar modifications in Bromo(2-(hydroxy-kappaO)methyl)phenylmethyl-kappaCpalladium(II) could yield promising results .
The biological mechanisms through which palladium complexes exert their effects are still under investigation. However, it is hypothesized that:
- Cellular Uptake : The lipophilicity provided by the triphenylphosphine ligand may facilitate cellular uptake.
- DNA Interaction : Like platinum-based drugs, palladium complexes may interact with DNA, leading to cellular apoptosis.
- Reactive Oxygen Species (ROS) : Palladium complexes can generate ROS, which are implicated in inducing oxidative stress in cancer cells .
Toxicity and Safety
While exploring the biological activities of Bromo(2-(hydroxy-kappaO)methyl)phenylmethyl-kappaCpalladium(II), it is essential to consider its toxicity profile:
- Acute Toxicity : Animal studies indicate potential harm from ingestion or skin contact .
- Chronic Effects : Long-term exposure to palladium compounds may lead to respiratory issues and sensitization reactions .
Comparative Analysis of Biological Activity
To better understand the biological activity of Bromo(2-(hydroxy-kappaO)methyl)phenylmethyl-kappaCpalladium(II), a comparison with other known palladium complexes is presented below:
| Compound Name | Antitumor Activity | Mechanism of Action | Toxicity Level |
|---|---|---|---|
| Bromo[(2-(hydroxy-kappaO)methyl)... | Moderate | DNA interaction, ROS generation | Moderate |
| trans-PdCl₂L₂ (TH6 variant) | High | DNA binding, apoptosis induction | Low |
| Cisplatin | High | DNA cross-linking | High |
Future Directions
Further research into the biological activity of Bromo(2-(hydroxy-kappaO)methyl)phenylmethyl-kappaCpalladium(II) could focus on:
- Structure-Activity Relationship (SAR) : Investigating how variations in ligand structure affect biological outcomes.
- In Vivo Studies : Conducting animal model studies to evaluate efficacy and safety profiles.
- Combination Therapies : Exploring synergistic effects with other chemotherapeutic agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Bromo(2-(hydroxy-κO)methyl)phenylmethyl-κCpalladium(II), and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling or ligand substitution reactions. Key parameters include:
- Solvent system : Tetrahydrofuran (THF)/water mixtures are effective for maintaining solubility and stability of intermediates .
- Catalyst : Bis(triphenylphosphine)palladium(II) chloride is often used, with cesium carbonate as a base to facilitate deprotonation .
- Temperature : Reflux conditions (~66–80°C) are common to ensure complete ligand coordination .
- Characterization : High-Resolution Mass Spectrometry (HRMS) and NMR are critical for verifying structural integrity .
Q. How can researchers ensure the purity and stability of this palladium complex during storage and handling?
- Methodological Answer :
- Storage : Store under inert gas (e.g., argon) at 0–6°C to prevent oxidation or ligand dissociation .
- Purity assessment : Use HPLC with UV detection (λ = 254 nm) to monitor degradation products. Purity >95% is recommended for reproducible catalytic activity .
- Handling : Avoid prolonged exposure to moisture; use anhydrous solvents for reactions .
Advanced Research Questions
Q. What computational strategies can predict the catalytic behavior of this palladium complex in cross-coupling reactions?
- Methodological Answer :
- Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates. Software like Gaussian or ORCA can simulate ligand effects on reaction barriers .
- Data-driven optimization : Integrate computational predictions with experimental validation. For example, ICReDD’s workflow combines reaction path searches with machine learning to prioritize high-yield conditions .
- Example : Predict steric effects of the triphenylphosphine ligand on substrate accessibility using molecular docking simulations .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?
- Methodological Answer :
- Variable Temperature (VT) NMR : Perform experiments to identify dynamic processes (e.g., ligand fluxionality) that cause unexpected splitting .
- Isotopic labeling : Use deuterated analogs (e.g., deuterated solvents or ligands) to simplify spectra and assign peaks unambiguously .
- Comparative analysis : Cross-reference with crystallographic data (if available) to validate NMR assignments .
Q. What interdisciplinary approaches enhance the design of experiments (DoE) for reactions involving this complex?
- Methodological Answer :
- Hybrid frameworks : Apply the PICO (Population, Intervention, Comparison, Outcome) model to define experimental variables (e.g., solvent, temperature) and outcomes (e.g., yield, selectivity) .
- Feedback loops : Use high-throughput screening to generate datasets for computational refinement. For instance, iteratively adjust phosphine ligand ratios based on reaction kinetics data .
- Table: Key Parameters for DoE
| Parameter | Range | Optimization Tool |
|---|---|---|
| Ligand/Pd ratio | 1:1 to 3:1 | Design-Expert® software |
| Temperature | 25–100°C | ICReDD reaction path search |
| Solvent polarity | THF (ε = 7.5) to DMF (ε = 37) | COSMO-RS simulations |
Data Contradiction and Validation
Q. How should researchers address discrepancies between theoretical predictions and experimental yields?
- Methodological Answer :
- Error source analysis : Check for overlooked intermediates (e.g., palladium nanoparticles) using TEM or XPS .
- Sensitivity testing : Vary computational parameters (e.g., basis sets in DFT) to assess their impact on accuracy .
- Case study : If predicted activation energy deviates by >10 kcal/mol, re-examine solvent effects or counterion interactions in the model .
Methodological Frameworks
Q. Which frameworks (e.g., FINER criteria) ensure rigorous experimental design for studies involving this compound?
- Methodological Answer :
- FINER criteria :
- Feasible : Ensure access to anhydrous Pd precursors and glovebox facilities.
- Novel : Explore understudied ligands (e.g., N-heterocyclic carbenes) as alternatives to triphenylphosphine .
- Ethical : Follow waste disposal protocols for heavy metals (e.g., Pd recovery systems) .
- Relevance : Align with CRDC’s "Reaction fundamentals and reactor design" subclass (RDF2050112) for funding opportunities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

